2-Amino-5-sulfamoylbenzoic acid
CAS No.: 137-65-5
Cat. No.: VC21023594
Molecular Formula: C7H8N2O4S
Molecular Weight: 216.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137-65-5 |
---|---|
Molecular Formula | C7H8N2O4S |
Molecular Weight | 216.22 g/mol |
IUPAC Name | 2-amino-5-sulfamoylbenzoic acid |
Standard InChI | InChI=1S/C7H8N2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13) |
Standard InChI Key | JRGAUAWPCLQHTF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)N |
Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)N |
Introduction
Chemical Structure and Properties
2-Amino-5-sulfamoylbenzoic acid is an aromatic compound with the molecular formula C₇H₈N₂O₄S. Its structure consists of a benzoic acid scaffold with an amino group at the 2-position and a sulfamoyl group at the 5-position.
Basic Information and Identifiers
The compound possesses several unique chemical identifiers that facilitate its unambiguous identification in scientific literature and chemical databases.
Table 1: Basic Chemical Information and Identifiers
Parameter | Value |
---|---|
CAS Number | 137-65-5 |
Molecular Formula | C₇H₈N₂O₄S |
Molecular Weight | 216.21 g/mol |
IUPAC Name | 2-amino-5-sulfamoylbenzoic acid |
InChI | InChI=1S/C7H8N2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13) |
InChIKey | JRGAUAWPCLQHTF-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)N |
Physicochemical Properties
The physicochemical properties of 2-amino-5-sulfamoylbenzoic acid influence its biological activity, pharmaceutical formulation, and chemical reactivity.
Table 2: Physicochemical Properties
Property | Value | Notes |
---|---|---|
Physical Appearance | White crystalline powder | |
Melting Point | 246°C (decomposition) | |
Boiling Point | 518.7 ± 60.0°C | Predicted value |
Density | 1.623 ± 0.06 g/cm³ | Predicted value |
pKa | 4.41 ± 0.10 | Predicted value |
Solubility | Soluble in water and some organic solvents (alcohols, esters) | |
Stability | Relatively stable, but can decompose under strong acidic or basic conditions |
The compound's solubility in both water and organic solvents enhances its versatility in various research and pharmaceutical applications .
Structural Analogs and Derivatives
Several derivatives and structural analogs of 2-amino-5-sulfamoylbenzoic acid have been synthesized to enhance specific properties or biological activities.
Notable Derivatives
Table 3: Selected Derivatives of 2-Amino-5-sulfamoylbenzoic acid
Compound | Molecular Formula | Molecular Weight | Distinctive Feature |
---|---|---|---|
2-Amino-5-[(2-sulfophenyl)sulfamoyl]benzoic acid | C₁₃H₁₂N₂O₇S₂ | 372.4 g/mol | Additional sulfophenyl group |
2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid | C₁₄H₁₄N₂O₅S | 322.34 g/mol | Methoxyphenyl substitution |
2-Amino-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid | C₁₄H₁₄N₂O₅S | 322.34 g/mol | Methoxyphenyl at ortho position |
2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | C₁₇H₁₇N₃O₆S | 391.4 g/mol | Furan moieties incorporation |
These derivatives often exhibit altered physicochemical properties and biological activities compared to the parent compound .
Mechanism of Action
The biological effects of 2-amino-5-sulfamoylbenzoic acid stem from its interactions with specific cellular targets and biochemical pathways.
Primary Targets
The compound primarily interacts with two major targets:
-
Na⁺-K⁺-2Cl⁻ cotransporter: 2-Amino-5-sulfamoylbenzoic acid blocks this transport protein, inhibiting the reabsorption of Na⁺ and Cl⁻ ions.
-
M1 subunit of human ribonucleotide reductase (hRRM1): This enzyme is crucial for DNA synthesis, and its inhibition can affect cell proliferation.
Biochemical Pathways
The inhibition of the Na⁺-K⁺-2Cl⁻ cotransporter disrupts the ion balance in renal tubules, leading to:
-
Increased diuresis
-
Altered ion homeostasis
In potential anticancer applications, in silico ADMET evaluations have shown favorable pharmacological and toxicity profiles with excellent solubility scores, suggesting promise for further development.
Biological Activities
2-Amino-5-sulfamoylbenzoic acid demonstrates several significant biological activities that make it a compound of interest for various therapeutic applications.
Antimicrobial Activity
The compound has shown noteworthy antimicrobial properties against various pathogens, as demonstrated in multiple studies.
Table 4: Antimicrobial Activity Profile
Microorganism | Activity Level | Notes |
---|---|---|
Pseudomonas aeruginosa | Significant | Effective at concentrations of 15.60 µg/mL |
Staphylococcus aureus | Significant | Effective at concentrations of 31.25 µg/mL |
Bacillus subtilis | Moderate | Activity observed in combination studies |
Enterococcus faecalis | Moderate | Activity observed in combination studies |
Escherichia coli | Moderate | Activity observed in combination studies |
Listeria monocytogenes | Significant | Effective at concentrations of 31.25 µg/mL |
Candida albicans (yeast) | Moderate | Activity observed in combination studies |
Research has shown that 2-amino-5-sulfamoylbenzoic acid exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species .
Diuretic Effects
The compound's ability to inhibit the Na⁺-K⁺-2Cl⁻ cotransporter confers diuretic properties, which have been investigated for potential therapeutic applications in conditions such as:
-
Hypertension
-
Edema
-
Congestive heart failure
The diuretic effect occurs through increased sodium and chloride excretion, leading to enhanced water elimination.
Enzyme Inhibition Properties
Research has shown that 2-amino-5-sulfamoylbenzoic acid and its derivatives can act as inhibitors of carbonic anhydrase (CA), a zinc metalloenzyme present in various human tissues and pathogens.
Table 5: Inhibitory Activity Against Carbonic Anhydrase Isoforms
CA Isoform | Inhibition Level | Clinical Relevance |
---|---|---|
hCA I | Moderate | Widely distributed cytosolic isoform |
hCA II | Significant | Involved in glaucoma, diuresis |
hCA VII | Significant | Involved in epileptogenesis and neuropathic pain |
hCA IX | Significant | Tumor-associated isoform |
Bacterial CAs | Moderate | Potential antimicrobial applications |
These enzyme inhibition properties suggest potential applications in treating glaucoma, epilepsy, and certain types of cancer .
Synthesis and Preparation Methods
The synthesis of 2-amino-5-sulfamoylbenzoic acid typically involves the sulfonation of anthranilic acid (2-aminobenzoic acid) followed by chlorosulfonation and ammonolysis.
Standard Synthesis Route
-
Sulfonation of anthranilic acid using concentrated sulfuric acid
-
Conversion to the sulfonyl chloride intermediate using phosphorus pentachloride or thionyl chloride
-
Ammonolysis of the sulfonyl chloride to introduce the sulfamoyl group
-
Purification by recrystallization
This synthesis pathway yields the target compound with acceptable purity for further applications or derivatization .
Research Applications and Development
2-Amino-5-sulfamoylbenzoic acid has been utilized in various research contexts, demonstrating its versatility and significance in scientific investigations.
Pharmaceutical Development
The compound has been explored as a building block for pharmaceutical agents, particularly in the development of:
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Diuretic medications: Leveraging its ability to inhibit ion transporters
-
Antimicrobial agents: Exploiting its activity against various pathogens
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Enzyme inhibitors: Particularly for carbonic anhydrase inhibition
-
Potential anticancer compounds: Based on its interaction with DNA synthesis enzymes
Metal Complex Formation
2-Amino-5-sulfamoylbenzoic acid has been used to form metal complexes, particularly with copper (Cu(II)), which often exhibit enhanced biological activities.
Table 6: Metal Complexes and Their Properties
Metal Complex | Coordination Geometry | Antimicrobial Activity | Other Properties |
---|---|---|---|
Cu(II) complexes | Typically octahedral | Enhanced against various bacteria | Improved water solubility |
Fe(III) complexes | Typically octahedral | Moderate activity | Magnetic properties |
Co(II) complexes | Typically octahedral | Variable activity | Potential catalytic properties |
Ni(II) complexes | Typically octahedral | Moderate activity | Potential catalytic properties |
These metal complexes often demonstrate improved antimicrobial properties compared to the free ligand alone .
Salt Formation
The compound can form salts with various bases, including aminopyridine derivatives, which can alter its physicochemical properties and biological activities:
-
Enhanced solubility
-
Modified bioavailability
-
Altered antimicrobial spectrum
Structure-Activity Relationship Studies
Several structure-activity relationship (SAR) studies have explored how modifications to the basic structure of 2-amino-5-sulfamoylbenzoic acid affect its biological activities.
Key Structural Features
The following structural elements have been identified as important for biological activity:
-
Amino group at the 2-position: Essential for coordination with metal ions and interaction with biological targets
-
Sulfamoyl group at the 5-position: Critical for enzyme inhibition, particularly of carbonic anhydrase
-
Carboxylic acid functionality: Important for water solubility and binding to target proteins
Effect of Structural Modifications
Table 7: Impact of Structural Modifications on Activity
Modification | Effect on Antimicrobial Activity | Effect on Enzyme Inhibition | Effect on Solubility |
---|---|---|---|
Substitution at amino group | Generally decreases | Variable, depending on substituent | Generally increases with polar groups |
Modification of sulfamoyl group | Often decreases | Significant negative impact | Variable |
Esterification of carboxyl group | Often enhances | Moderate decrease | Decreases water solubility |
Metal complex formation | Generally enhances | Variable | Generally increases |
These structure-activity relationships provide valuable guidance for the design of more potent and selective derivatives .
Hazard Statement | Description | Precautionary Statements |
---|---|---|
H319 | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
H315 | Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
H302 | Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
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